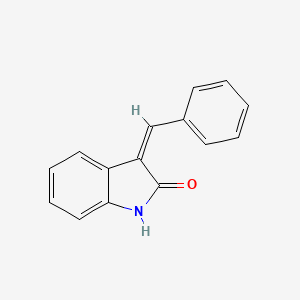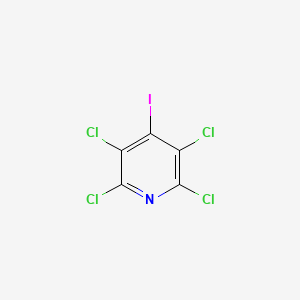
3-Benzylideneindolin-2-one
Descripción general
Descripción
3-Benzylideneindolin-2-one is a heterocyclic organic compound with a molecular formula of C15H11NO . It is an important structural motif in organic chemistry and is embedded in many naturally occurring compounds . It has wide applications in molecular motors, energy harvesting dyes, pharmaceutical chemistry (sunitinib, tenidap), protein kinase inhibitors, pesticides, flavors, and the fragrance industry .
Synthesis Analysis
Numerous protocols have been developed for the synthesis of novel indolin-2-ones. For instance, palladium (Pd)-catalysed intramolecular hydroarylation of N-arylpropiolamides, Knoevenagel condensation of oxindole and aldehyde, two-step protocols such as Ni-catalyzed CO2 insertion followed by coupling reaction, Pd-catalysed C–H functionalization/intramolecular alkenylation, Pd(0)/monophosphine-promoted ring–forming reaction of 2-(alkynyl)aryl isocyanates with organoboron compound, and others .Molecular Structure Analysis
The molecular structure of 3-Benzylideneindolin-2-one is characterized by a double-bond stereo . The systematic name is (3Z)-3-Benzylidene-1,3-dihydro-2H-indol-2-one .Chemical Reactions Analysis
The E–Z isomerization of 3-benzylidene-indolin-2-ones has been reported under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . This photo-μ-flow light-driven motion is further extended to the establishment of a photostationary state under solar light irradiation .Physical And Chemical Properties Analysis
The average mass of 3-Benzylideneindolin-2-one is 221.254 Da and its monoisotopic mass is 221.084061 Da . The density is estimated to be 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Molecular Structure and Tautomerism
The molecular structure of 3-Benzylideneindolin-2-one has been extensively studied. Research indicates that this compound crystallizes in the monoclinic system and exhibits weak intermolecular hydrogen bonding. Quantum chemical calculations, NMR studies, and XRD analyses have confirmed the existence of the keto form of this compound in various phases, highlighting the impact of intermolecular interactions on its geometric parameters (Barakat et al., 2015).
Synthesis Methods
Several studies have focused on the synthesis of 3-Benzylideneindolin-2-one and its derivatives. For instance, a palladium-catalyzed synthesis using formic acid as the CO source has been developed, providing a variety of these compounds with high functional group tolerance (Li et al., 2017). Another study describes a one-pot, three-component reaction for preparing isoindolin-1-ones, demonstrating the generality of the reaction with various compounds (Adib et al., 2015).
Antiproliferative and Anticancer Properties
3-Benzylideneindolin-2-one derivatives have shown significant potential in anticancer research. A study on IC261-based oxindoles, for example, demonstrated potent activity against various cancer cell lines, with some compounds exhibiting strong inhibition of microtubule assembly and EGFR-TK, suggesting their role as multitarget agents against cancer (Fareed et al., 2021). Additionally, functionalized benzylidene-indolin-2-ones have been associated with antiproliferative activity and the induction of NQO1, a biomarker of chemopreventive potential (Zhang & Go, 2009).
Application in Drug Design
In drug design, 3-Benzylideneindolin-2-one derivatives have been used as building blocks for developing small-molecule inhibitors of the MDM2-p53 interaction, a novel class of anticancer drugs. These compounds have been optimized for higher binding affinity and antiproliferative activity compared to existing drugs (Zheng et al., 2014).
Nonlinear Optical Properties
Research into the nonlinear optical properties of related compounds has been conducted, highlighting their potential for optical limiting applications. This includes studies on substituted benzenesulfonate compounds exhibiting potential for such applications (Ruanwas et al., 2010).
Safety And Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The future directions for 3-Benzylideneindolin-2-one research could involve finding an alternative greener and cleaner approach under metal-free conditions for its synthesis . Furthermore, transformations controlling E/Z ratio of 3-benzylidene-indolin-2-ones remains a challenging task and highly desirable .
Propiedades
IUPAC Name |
(3Z)-3-benzylidene-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAAQOVTDUZPS-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylideneindolin-2-one | |
CAS RN |
3359-49-7, 23782-37-8 | |
| Record name | NSC405961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC134079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC210734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine](/img/structure/B1620668.png)




![N1-(3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-4-methylphenyl)acetamide](/img/structure/B1620676.png)






![N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide](/img/structure/B1620689.png)
